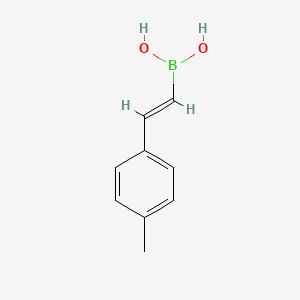

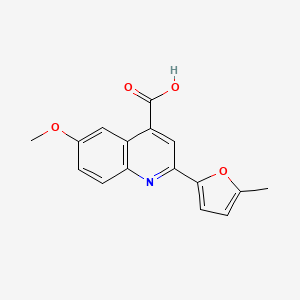

![molecular formula C4H7N3S2 B3022333 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-36-7](/img/structure/B3022333.png)

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

The compound 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its potential in pharmaceutical applications due to its diverse biological activities. The thiadiazole moiety is a common feature in molecules that exhibit a wide range of pharmacological properties, including anti-inflammatory and antioxidant activities, as well as the ability to inhibit enzymes like carbonic anhydrase .

Synthesis Analysis

The synthesis of 5-amino-substituted 1,3,4-thiadiazole derivatives, including those with a methylsulfanyl group, typically involves cyclization reactions. For instance, a general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method produces high yields and purity of the desired compounds . Although the specific synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For example, the ibuprofen derivative of a thiadiazole compound has been characterized to have a triclinic system with space group P-1, indicating the presence of discrete cations and chloride anions in the crystalline phase . The molecular structure often includes an intramolecular hydrogen bond, which can contribute to the stability of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including intramolecular cyclization and alkylation. The reactivity of the thiadiazole ring can be influenced by the presence of substituents, such as the methylsulfanyl group, which can participate in further chemical transformations . The specific chemical reactions of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine are not described in the provided papers, but the general reactivity patterns of thiadiazole compounds suggest potential for diverse chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of a thiadiazole ring often imparts certain characteristics, such as partial double bond character in the N-N bond, as evidenced by vibrational spectroscopy . The substituents attached to the thiadiazole core, such as the methylsulfanyl group, can further influence properties like solubility, melting point, and reactivity. The exact physical and chemical properties of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine would require empirical determination through experimental studies.

Orientations Futures

The 1,3,4-thiadiazole nucleus and its derivatives, including “5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine”, continue to be a significant area of research due to their broad spectrum of biological activities . Future research may focus on the synthesis of new potent antibacterial and antifungal agents, as well as the exploration of other potential pharmacological activities .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such asPurine nucleotide phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.

Mode of Action

This interaction could lead to changes in the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

If we consider its potential interaction with purine nucleotide phosphorylase, it could influence thepurine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleic acids, which are vital for cell growth and division.

Result of Action

If it does interact with purine nucleotide phosphorylase, it could potentially disrupt the purine salvage pathway, affecting nucleic acid synthesis and, consequently, cell growth and division .

Propriétés

IUPAC Name |

5-(methylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPDTJMUZGJQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)

![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)

![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)